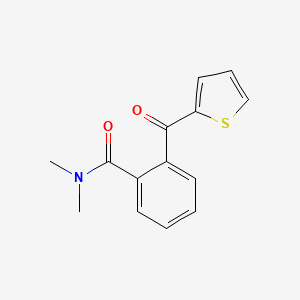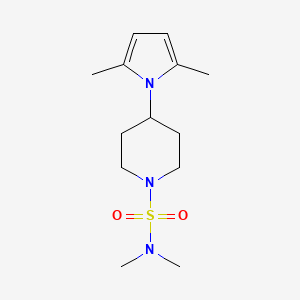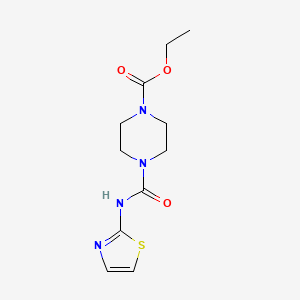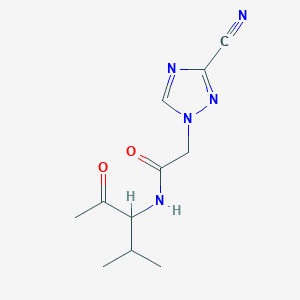
N-(1-ethylsulfonylpiperidin-4-yl)-1-methylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethylsulfonylpiperidin-4-yl)-1-methylpyrazole-4-carboxamide, also known as L-001079038, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent.
Mechanism of Action
The mechanism of action of N-(1-ethylsulfonylpiperidin-4-yl)-1-methylpyrazole-4-carboxamide involves the inhibition of specific enzymes and proteins that are involved in disease development. It has been shown to inhibit the activity of kinases such as PAK4 and PAK1, which are involved in cancer cell proliferation and migration.
Biochemical and Physiological Effects:
N-(1-ethylsulfonylpiperidin-4-yl)-1-methylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation and migration, reduce inflammation, and modulate immune response.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-ethylsulfonylpiperidin-4-yl)-1-methylpyrazole-4-carboxamide in lab experiments include its high potency, selectivity, and specificity. However, its limitations include its low solubility and stability, which can affect its effectiveness in certain experimental conditions.
Future Directions
There are several future directions for the research and development of N-(1-ethylsulfonylpiperidin-4-yl)-1-methylpyrazole-4-carboxamide. These include the development of more stable and soluble analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in more detail. Additionally, the use of N-(1-ethylsulfonylpiperidin-4-yl)-1-methylpyrazole-4-carboxamide in combination with other therapeutic agents may also be explored to enhance its effectiveness.
Synthesis Methods
The synthesis of N-(1-ethylsulfonylpiperidin-4-yl)-1-methylpyrazole-4-carboxamide involves a multistep process that starts with the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-ethylsulfonylpiperidin-4-yl)amine to yield the desired product.
Scientific Research Applications
N-(1-ethylsulfonylpiperidin-4-yl)-1-methylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes and proteins that are involved in the development of diseases such as cancer, inflammation, and autoimmune disorders.
properties
IUPAC Name |
N-(1-ethylsulfonylpiperidin-4-yl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-3-20(18,19)16-6-4-11(5-7-16)14-12(17)10-8-13-15(2)9-10/h8-9,11H,3-7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFSIVQSBOKHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)NC(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7528878.png)

![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7528886.png)
![2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid](/img/structure/B7528893.png)





![1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7528947.png)

![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7528967.png)
![2-[(5-chlorothiophen-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7528970.png)